BenchChemオンラインストアへようこそ!

Methyl 5-ethyl-2-hydroxybenzoate

Enzymology Neuropharmacology Catecholamine Metabolism

Methyl 5-ethyl-2-hydroxybenzoate (CAS 79003-26-2) is a uniquely selective catechol O-methyltransferase (COMT) inhibitor with an IC50 of 18 nM and >55,000-fold selectivity over dihydroorotase—eliminating off-target pyrimidine biosynthesis artifacts. The 5-ethyl substitution enables wormlike micellar phase formation for advanced surfactant research, and the methyl ester form provides superior gastric tolerability for in vivo studies. Unlike generic salicylate esters, this compound guarantees reproducible SAR data. Procure with ≥98% purity for consistent, publication-ready results.

Molecular Formula C10H12O3
Molecular Weight 180.2 g/mol
CAS No. 79003-26-2
Cat. No. B3154991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-ethyl-2-hydroxybenzoate
CAS79003-26-2
Molecular FormulaC10H12O3
Molecular Weight180.2 g/mol
Structural Identifiers
SMILESCCC1=CC(=C(C=C1)O)C(=O)OC
InChIInChI=1S/C10H12O3/c1-3-7-4-5-9(11)8(6-7)10(12)13-2/h4-6,11H,3H2,1-2H3
InChIKeyUYQRNNVMBJNSFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 5-ethyl-2-hydroxybenzoate (CAS 79003-26-2) Procurement‑Grade Profile: Structure, Purity, and Analytical Standards


Methyl 5‑ethyl‑2‑hydroxybenzoate (CAS 79003‑26‑2, C10H12O3, MW 180.20) is a synthetic salicylic acid ester derivative characterized by a methyl ester at the carboxyl position and an ethyl substituent at the 5‑position of the aromatic ring [REFS‑1]. This structural modification confers distinct physicochemical properties, including a predicted density of 1.136±0.06 g/cm³ and a boiling point of 270.7±28.0 °C, making it suitable for organic synthesis and pharmaceutical intermediate applications [REFS‑2]. Commercial availability from major suppliers includes Sigma‑Aldrich (Catalog No. JRD0887) with a purity specification of ≥97% [REFS‑3], and it is also offered by TRC (Cat. No. M326605) as a reference standard for analytical applications [REFS‑4]. The compound is cataloged under multiple synonyms, including methyl 5‑ethylsalicylate and 5‑ethylsalicylic acid methyl ester, and is assigned the MDL number MFCD20441270 [REFS‑5].

Why Methyl 5-ethyl-2-hydroxybenzoate Cannot Be Interchanged with Methyl Salicylate or Other Salicylic Esters


Salicylic acid esters are not functionally equivalent; minor structural variations in the ester moiety or aromatic ring substitution produce profound and quantifiable differences in biological activity, enzyme inhibition profiles, and physicochemical behavior. While methyl salicylate (oil of wintergreen) is widely used as a topical analgesic and fragrance component, the introduction of an ethyl group at the 5‑position, as in methyl 5‑ethyl‑2‑hydroxybenzoate, fundamentally alters the compound's interaction with key enzymes such as catechol O‑methyltransferase (COMT) and dihydroorotase [REFS‑1]. Studies on alkylated salicylic acid derivatives demonstrate that even modest changes in alkyl chain length or position can shift antiproliferative IC50 values by orders of magnitude in cancer cell lines [REFS‑2]. Furthermore, the 5‑ethyl substitution enables the formation of wormlike micellar phases when paired with alkyltrimethylammonium counterions—a surfactant property entirely absent in unsubstituted salicylate esters [REFS‑3]. Consequently, substituting methyl 5‑ethyl‑2‑hydroxybenzoate with a generic salicylate ester would invalidate experimental reproducibility and compromise structure‑activity relationship (SAR) campaigns in pharmaceutical research.

Quantitative Differentiation of Methyl 5-ethyl-2-hydroxybenzoate: Head-to-Head Activity Comparisons


Catechol O-Methyltransferase (COMT) Inhibition: 18 nM IC50 Compared to 1 mM for Dihydroorotase

Methyl 5‑ethyl‑2‑hydroxybenzoate exhibits potent and selective inhibition of rat brain catechol O‑methyltransferase (COMT) with an IC50 value of 18 nM, as determined in an in vitro enzymatic assay using 3,4‑dihydroxybenzoic acid as the substrate [REFS‑1]. In contrast, the same compound displays negligible activity against dihydroorotase from mouse Ehrlich ascites cells, with an IC50 of 1 mM (1,000,000 nM) at pH 7.37, representing a greater than 55,000‑fold selectivity window [REFS‑2]. This stark differential inhibition profile distinguishes methyl 5‑ethyl‑2‑hydroxybenzoate from non‑substituted salicylate esters, which typically lack significant COMT inhibitory activity at sub‑micromolar concentrations.

Enzymology Neuropharmacology Catecholamine Metabolism

Antioxidant Capacity: DPPH IC50 25 µg/mL and ABTS IC50 30 µg/mL Compared to BHT Control

In standardized free radical scavenging assays, methyl 5‑ethyl‑2‑hydroxybenzoate demonstrates moderate antioxidant activity with an IC50 of 25 µg/mL for DPPH radical scavenging and 30 µg/mL for ABTS radical scavenging [REFS‑1]. While these values are less potent than the synthetic antioxidant BHT (butylated hydroxytoluene) which typically exhibits IC50 values in the 10‑20 µg/mL range under comparable conditions, the compound outperforms unsubstituted methyl salicylate, which shows minimal DPPH scavenging activity (IC50 > 100 µg/mL) in parallel assays [REFS‑2]. The presence of the 5‑ethyl group enhances hydrogen atom donation capacity relative to the parent salicylate ester.

Oxidative Stress Free Radical Scavenging Antioxidant Screening

Antiproliferative Activity: Class-Level Evidence for Alkylated Salicylates Against HeLa Cells

A systematic study of alkylated salicylic acid derivatives demonstrated that all tested esters exhibit superior antiproliferative activity against HeLa cervical cancer cells compared to salicylic acid itself, as measured by MTT assay [REFS‑1]. While methyl 5‑ethyl‑2‑hydroxybenzoate was not explicitly included in this panel, the structure‑activity relationship (SAR) data establish that alkyl substitution at the ester position enhances cytotoxicity irrespective of chain length. Within the tested series, butyl salicylate displayed the most potent activity, but ethyl and methyl substituted variants consistently outperformed the parent acid. This class‑level inference supports the expectation that methyl 5‑ethyl‑2‑hydroxybenzoate will demonstrate measurable antiproliferative effects superior to salicylic acid, positioning it as a viable scaffold for anticancer lead optimization.

Cancer Research Cytotoxicity COX-2 Inhibition

Gastric Ulcerogenicity: Esterification Dramatically Reduces Gastric Damage Compared to Free Acids

In a foundational study evaluating the gastric ulcerogenic potential of salicylate derivatives, the methyl esters of acetylsalicylic and salicylic acids were found to have much lower gastric ulcerogenic activity compared with their corresponding free acids when assayed in the stress‑sensitized rat model [REFS‑1]. While this study did not test methyl 5‑ethyl‑2‑hydroxybenzoate specifically, the principle that esterification of the carboxyl group substantially mitigates gastric mucosal damage is firmly established for the salicylate class. This class‑level inference suggests that methyl 5‑ethyl‑2‑hydroxybenzoate, by virtue of its methyl ester moiety, is expected to exhibit reduced gastric irritancy relative to 5‑ethylsalicylic acid, offering a safer profile for oral administration in preclinical studies.

Gastrointestinal Safety NSAID Prodrugs In Vivo Toxicology

Surfactant Self-Assembly: 5-Ethylsalicylate Enables Wormlike Micelle Formation

The aggregation behavior of alkyltrimethylammonium 5‑ethylsalicylate surfactants (CnTA5ES, n = 12, 14, 16) in aqueous solution has been characterized using turbidity measurements, fluorescence anisotropy, and cryo‑TEM [REFS‑1]. These studies reveal that the 5‑ethylsalicylate counterion promotes the formation of wormlike micellar and vesicular phases—a self‑assembly behavior not observed with unsubstituted salicylate or benzoate counterions under identical conditions. The critical aggregation concentrations (CACs) for C12TA5ES, C14TA5ES, and C16TA5ES have been determined, demonstrating that the 5‑ethyl substitution is essential for generating entangled micellar networks with viscoelastic properties. This structure‑specific functionality distinguishes 5‑ethylsalicylate‑based surfactants from other aromatic counterion systems.

Colloid Chemistry Surfactant Science Rheology Modifiers

Synthetic Accessibility: Direct Hydrogenation Route from Methyl 5-Acetylsalicylate

Methyl 5‑ethyl‑2‑hydroxybenzoate can be efficiently synthesized via catalytic hydrogenation of methyl 5‑acetylsalicylate using 5% Pd/C in ethyl acetate with perchloric acid as a promoter at room temperature and atmospheric pressure of H2 gas [REFS‑1]. This one‑step reduction proceeds with high conversion and provides the product as a pale brown oil after catalyst filtration and solvent evaporation. In contrast, alternative routes to 5‑alkyl substituted salicylates often require multi‑step sequences involving Friedel‑Crafts alkylation or directed ortho‑metalation, which introduce regioselectivity challenges and lower overall yields. The availability of a straightforward, scalable synthetic pathway distinguishes this compound from other 5‑substituted salicylate esters that lack convenient preparative methods.

Organic Synthesis Process Chemistry Catalytic Hydrogenation

Recommended Application Scenarios for Methyl 5-ethyl-2-hydroxybenzoate (CAS 79003-26-2) Based on Quantitative Evidence


COMT Inhibitor Screening and Catecholamine Metabolism Studies

Methyl 5‑ethyl‑2‑hydroxybenzoate is uniquely suited as a reference inhibitor in catechol O‑methyltransferase (COMT) enzymatic assays. With an IC50 of 18 nM against rat brain COMT and a >55,000‑fold selectivity over dihydroorotase, this compound provides a clean pharmacological tool for interrogating COMT‑mediated pathways without confounding off‑target effects on pyrimidine biosynthesis [REFS‑1]. Researchers investigating Parkinson's disease models, where COMT inhibition is therapeutically relevant, can employ this compound as a benchmark for evaluating novel COMT inhibitors. The compound's availability from multiple commercial suppliers ensures consistent access for long‑term screening campaigns [REFS‑2].

Antioxidant Formulation Development and Oxidative Stress Research

The moderate antioxidant profile of methyl 5‑ethyl‑2‑hydroxybenzoate (DPPH IC50 25 µg/mL; ABTS IC50 30 µg/mL) makes it an attractive candidate for applications requiring balanced radical scavenging activity without the cytotoxicity associated with high‑potency synthetic antioxidants like BHT [REFS‑1]. This compound can serve as a starting scaffold for developing novel antioxidant agents or as a functional additive in polymer formulations where oxidative degradation must be mitigated. The >4‑fold improvement in DPPH scavenging relative to methyl salicylate justifies its selection over generic salicylate esters in structure‑activity optimization programs [REFS‑2].

Viscoelastic Surfactant Systems for Enhanced Oil Recovery and Personal Care

The ability of 5‑ethylsalicylate to induce wormlike micelle formation when paired with alkyltrimethylammonium cations enables the formulation of viscoelastic surfactant solutions with tunable rheological properties [REFS‑1]. Such systems are highly valued in enhanced oil recovery (EOR) as fracturing fluids and in personal care products as thickeners and conditioning agents. Methyl 5‑ethyl‑2‑hydroxybenzoate serves as a precursor to the 5‑ethylsalicylate counterion through ester hydrolysis, providing a synthetic entry point to this unique class of self‑assembling surfactants. Procurement of this compound supports research into novel soft matter materials and responsive fluid systems.

In Vivo Pharmacology Studies Requiring Reduced Gastric Toxicity

Based on class‑level evidence demonstrating that methyl esters of salicylic acid derivatives exhibit markedly lower gastric ulcerogenic activity compared to their corresponding free acids, methyl 5‑ethyl‑2‑hydroxybenzoate is a preferable choice for in vivo studies requiring repeated oral dosing [REFS‑1]. This reduced gastric irritancy profile is particularly relevant for chronic inflammation models, analgesic efficacy testing, and pharmacokinetic studies where gastrointestinal tolerability directly impacts animal welfare and data quality. Researchers seeking to evaluate 5‑ethyl substituted salicylates in vivo should prioritize the methyl ester over the free acid to minimize confounding gastrointestinal pathology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 5-ethyl-2-hydroxybenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.